(1-Amino-2,2-dimethylpropyl)phosphonic acid (1-Amino-2,2-dimethylpropyl)phosphonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535379
InChI: InChI=1S/C5H14NO3P/c1-5(2,3)4(6)10(7,8)9/h4H,6H2,1-3H3,(H2,7,8,9)
SMILES:
Molecular Formula: C5H14NO3P
Molecular Weight: 167.14 g/mol

(1-Amino-2,2-dimethylpropyl)phosphonic acid

CAS No.:

Cat. No.: VC16535379

Molecular Formula: C5H14NO3P

Molecular Weight: 167.14 g/mol

* For research use only. Not for human or veterinary use.

(1-Amino-2,2-dimethylpropyl)phosphonic acid -

Specification

Molecular Formula C5H14NO3P
Molecular Weight 167.14 g/mol
IUPAC Name (1-amino-2,2-dimethylpropyl)phosphonic acid
Standard InChI InChI=1S/C5H14NO3P/c1-5(2,3)4(6)10(7,8)9/h4H,6H2,1-3H3,(H2,7,8,9)
Standard InChI Key OZTDKZBAEQVCEE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(N)P(=O)(O)O

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a branched alkyl chain (2,2-dimethylpropyl) attached to both an amino group (NH2-\text{NH}_2) and a phosphonic acid group (PO3H2-\text{PO}_3\text{H}_2). This structure enables interactions with biological targets through hydrogen bonding, electrostatic forces, and hydrophobic effects .

Physicochemical Data

Key physical properties include:

PropertyValueSource
Melting Point245–255°C
Boiling Point (Predicted)305.2 ± 44.0°C
Density (Predicted)1.244 ± 0.06 g/cm³
pKa0.95–1.27
SolubilitySoluble in polar solvents

The low pKa of the phosphonic acid group (1.27\sim 1.27) ensures high acidity, facilitating deprotonation under physiological conditions .

Synthesis and Reactivity

Nucleophilic Addition to Azirines

A regioselective method involves the addition of oxygen nucleophiles (e.g., methanol) to phosphorus-substituted 2H-azirines. For example, 2H-azirine-phosphine oxides react with methanol under basic conditions to form α-aminophosphine oxide acetals, which are hydrolyzed to the target phosphonic acid .

2H-azirine-phosphine oxide+MeOHEt3Nα-aminophosphine oxide acetalHydrolysis(1-Amino-2,2-dimethylpropyl)phosphonic acid\text{2H-azirine-phosphine oxide} + \text{MeOH} \xrightarrow{\text{Et}_3\text{N}} \alpha\text{-aminophosphine oxide acetal} \xrightarrow{\text{Hydrolysis}} \text{(1-Amino-2,2-dimethylpropyl)phosphonic acid}

Hypophosphorous Acid Addition

Hypophosphorous acid (H3PO2\text{H}_3\text{PO}_2) adds to diphenylmethylimines, yielding 1-aminoalkylphosphonous acids. Subsequent oxidation produces the corresponding phosphonic acids .

RC(Ph)2N=CHR’+H3PO2RC(Ph)2NHCHR’PO2H2OxidationR’CH(NH2)PO3H2\text{RC(Ph)}_2\text{N=CHR'} + \text{H}_3\text{PO}_2 \rightarrow \text{RC(Ph)}_2\text{NHCHR'PO}_2\text{H}_2 \xrightarrow{\text{Oxidation}} \text{R'CH(NH}_2\text{)PO}_3\text{H}_2

Stability and Decomposition

The compound is stable under standard conditions but decomposes upon exposure to strong oxidizers, releasing hazardous gases such as nitrogen oxides (NOx\text{NO}_x), carbon monoxide (CO\text{CO}), and phosphorus oxides (POx\text{PO}_x) .

Biological Applications and Research Findings

Enzyme Inhibition

(1-Amino-2,2-dimethylpropyl)phosphonic acid inhibits key enzymes involved in bacterial cell wall synthesis:

  • Alanine Racemase: Critical for converting L-alanine to D-alanine in peptidoglycan biosynthesis. Inhibition disrupts cell wall integrity .

  • D-Alanine:D-Alanine Ligase: Targets the ATP-dependent formation of D-alanyl-D-alanine, a peptidoglycan precursor .

EnzymeInhibition MechanismIC₅₀ (mM)Source
Alanine RacemaseCompetitive binding to active site0.48–8.21
D-Alanine:D-Alanine LigaseSubstrate analog interferenceN/A

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria . The phosphonic acid group enhances membrane permeability, while the branched alkyl chain improves lipophilicity.

Industrial and Research Applications

Medicinal Chemistry

  • Drug Development: Serves as a scaffold for designing protease inhibitors and antimicrobial agents .

  • Peptide Mimetics: Incorporated into phosphonopeptides to mimic natural peptide substrates, enhancing metabolic stability .

Agricultural Chemistry

  • Plant Growth Regulation: Analogues of this compound inhibit glutamine synthetase, reducing nitrogen assimilation in weeds .

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